

fosinopril sodium mechanism of action ACE inhibition

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Compound Focus: Fosinopril Sodium

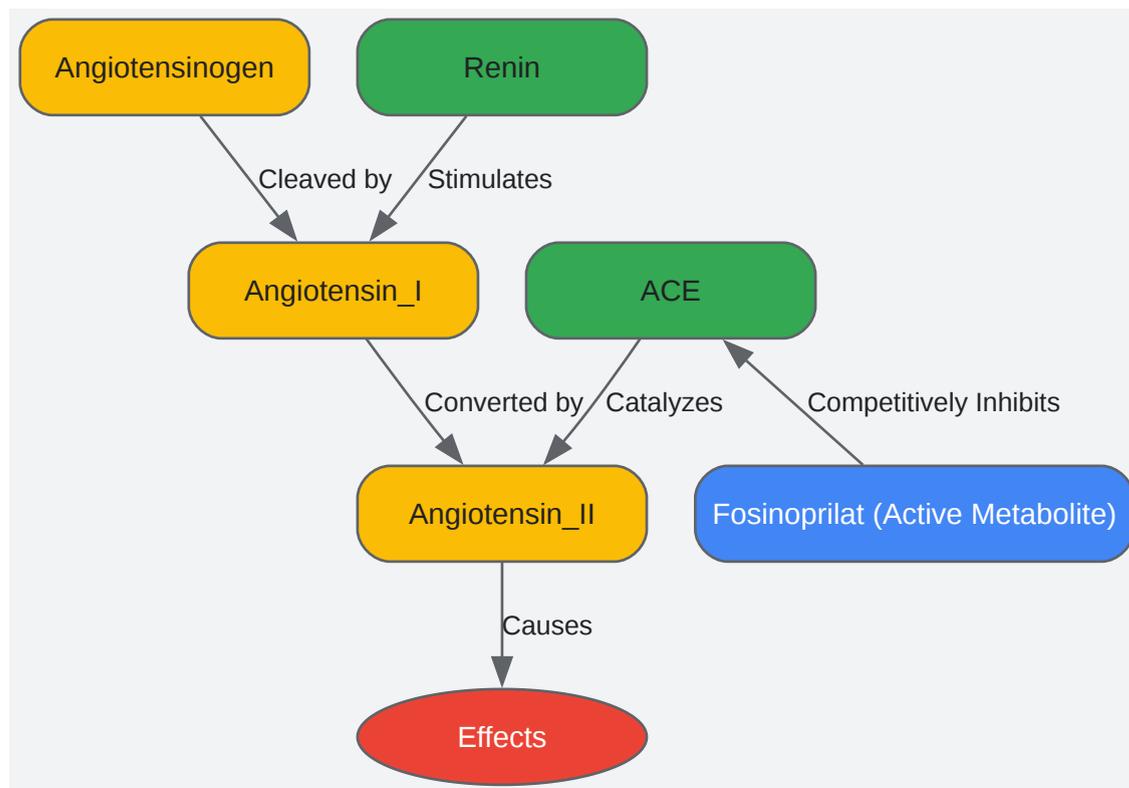
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Molecular Mechanism of Action

The core mechanism of fosinopril involves inhibition of the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates this pathway and the point of inhibition.



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Figure 1: The RAAS pathway and site of fosinoprilat inhibition.

- **Prodrug Activation: Fosinopril sodium** is an ester prodrug that is rapidly and completely hydrolyzed *in vivo* to its active metabolite, **fosinoprilat** [1] [2] [3]. This hydrolysis is mediated by carboxylesterases in the liver and gastrointestinal mucosa [1] [4].
- **ACE Inhibition:** Fosinoprilat is a competitive, active-site inhibitor of ACE [1] [2]. ACE is a dipeptidyl carboxypeptidase responsible for converting the decapeptide angiotensin I to the potent vasoconstrictor octapeptide, angiotensin II [5]. Fosinoprilat binds to the zinc-containing active site of ACE via its phosphinic acid group, preventing this conversion [6].
- **Pharmacodynamic Consequences:** By inhibiting ACE, fosinoprilat reduces circulating levels of angiotensin II, leading to several effects [1] [5]:
 - **Vasodilation & Reduced Blood Pressure:** Lowers angiotensin II-mediated vasoconstriction and total peripheral resistance.
 - **Reduced Aldosterone Secretion:** Decreases sodium and water reabsorption, increasing potassium retention.
 - **Modulation of Kinin Metabolism:** ACE is identical to kininase II, which degrades bradykinin. Inhibition increases bradykinin levels, contributing to vasodilation but also causing side effects like dry cough [1] [2] [7].

Key Pharmacokinetic Properties

Fosinopril's pharmacokinetic profile is characterized by balanced absorption, high protein binding, and a unique dual route of elimination.

Property	Details
Absorption	Bioavailability: ~36% (as fosinoprilat) [8] [2] [4]. Absorption occurs primarily in the proximal small intestine [1]. Food slows the rate but not the extent of absorption [2] [9].
Distribution	The active metabolite, fosinoprilat, is highly protein bound (>95%) [1] [2]. Fosinopril can cross the blood-brain barrier [1].

Property	Details
Metabolism	Fosinopril is hydrolyzed to fosinoprilat by carboxylesterases in the liver and GI mucosa [1] [2]. Fosinoprilat may undergo further conjugation to a β -glucuronide [8] [2].
Elimination	Half-life: Fosinoprilat has a prolonged half-life of approximately 12 hours, supporting once-daily dosing [2] [4]. Route: Fosinoprilat is eliminated in roughly equal proportions by the kidneys and the liver (hepatobiliary system) [1] [8] [4]. This dual pathway prevents drug accumulation in patients with renal or hepatic impairment [1] [3] [4].

Experimental & Biochemical Data

The following table summarizes key quantitative data from biochemical and *in vivo* studies relevant to researchers.

Parameter	Value / Measurement	Experimental Context / Notes
ACE Inhibition (IC₅₀)	0.18 μ M [10]	<i>In vitro</i> enzyme inhibition assay.
Inhibition Constant (K_i)	1.675 μ M [10]	Measured for fosinoprilat; indicates non-competitive inhibition [10].
Oral Absorption	32-36% [8]	Absolute absorption measured in healthy human subjects using radiolabeled drug.
Protein Binding	\geq 95% (Fosinoprilat) [1] [2]	High binding to plasma proteins.
Clearance	26-39 mL/min [2]	Total body clearance in healthy subjects.
Animal Model Efficacy	4.67 mg/kg, p.o., 4 weeks [10]	Dose shown to attenuate cardiac dysfunction and structural alterations in a post-myocardial infarction rat model.

Distinctive Characteristics for Drug Development

Fosinopril possesses several characteristics that are noteworthy from a research and development perspective:

- **Phosphinic Acid Chemistry:** Fosinopril is the only commercially available ACE inhibitor containing a phosphinic acid moiety, which directly coordinates with the zinc ion in the active site of ACE [6] [4]. This differentiates it from the carboxylate- and sulfhydryl-containing ACE inhibitors.
- **Balanced Dual Excretion:** The unique elimination pathway of fosinoprilat (approximately 50% renal, 50% hepatic) means that its total body clearance remains largely unchanged in patients with solely renal or hepatic impairment [1] [3] [4]. This eliminates the need for dose adjustment in these patient populations, a significant clinical advantage [1] [4].
- **Sustained Duration of Action:** With a half-life of 12 hours, fosinopril is suitable for once-daily administration, improving patient compliance [2] [3].

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References

1. Fosinopril - StatPearls - NCBI Bookshelf - NIH [[ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
2. Fosinopril: Uses, Interactions, Mechanism of Action [go.drugbank.com]
3. Clinical Pharmacology of Fosinopril - Drug Investigation [link.springer.com]
4. Fosinopril [en.wikipedia.org]
5. ACE Inhibitors - StatPearls - NCBI Bookshelf - NIH [[ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
6. Fosinopril sodium - ACE inhibitor [apexbt.com]
7. Angiotensin-converting enzyme (ACE) inhibitors [mayoclinic.org]
8. Disposition of fosinopril sodium in healthy subjects [pubmed.ncbi.nlm.nih.gov]
9. Fosinopril: uses, dosing, warnings, adverse events, ... [medcentral.com]

10. Fosinopril sodium (SQ28555) | ACE Inhibitor [medchemexpress.com]

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